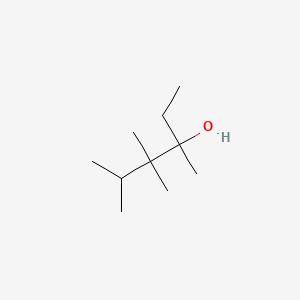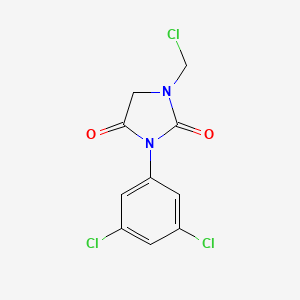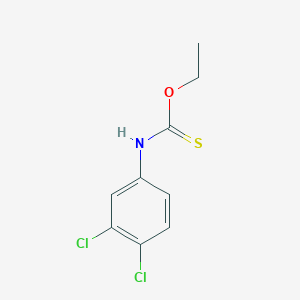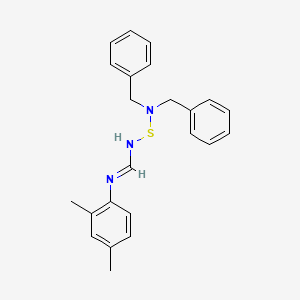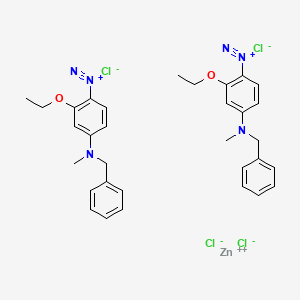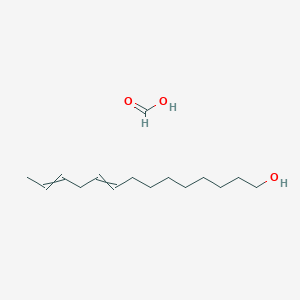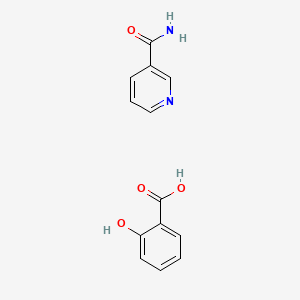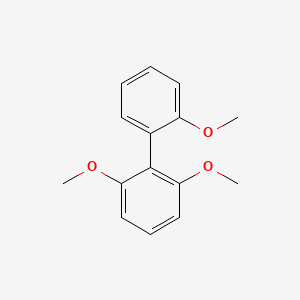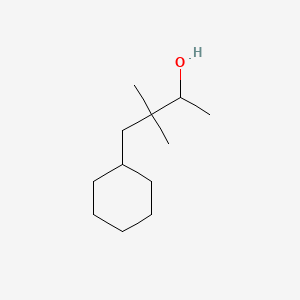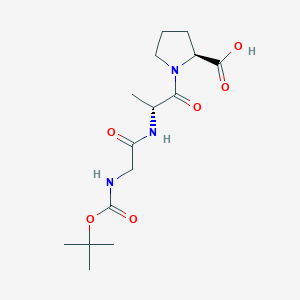
N-(tert-Butoxycarbonyl)glycyl-D-alanyl-L-proline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(tert-Butoxycarbonyl)glycyl-D-alanyl-L-proline is a synthetic peptide derivative that incorporates the tert-butyloxycarbonyl (Boc) protecting group. This compound is often used in peptide synthesis due to its stability and ease of deprotection. The Boc group is particularly useful for protecting amino groups during chemical reactions, allowing for selective transformations without interference from the amino functionality.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-Butoxycarbonyl)glycyl-D-alanyl-L-proline typically involves the stepwise coupling of protected amino acids. The Boc group is introduced to the amino acid using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The protected amino acids are then coupled using standard peptide coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling additive like hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle multiple coupling and deprotection steps efficiently. The use of high-throughput techniques and optimized reaction conditions ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(tert-Butoxycarbonyl)glycyl-D-alanyl-L-proline undergoes several types of chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid in organic solvents.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like DCC or DIC.
Substitution Reactions: The Boc group can be selectively cleaved in the presence of other protecting groups using reagents like aluminum chloride or trimethylsilyl iodide.
Common Reagents and Conditions
Deprotection: TFA in dichloromethane or HCl in methanol.
Coupling: DCC or DIC with HOBt or HOAt in solvents like dimethylformamide (DMF) or dichloromethane.
Substitution: Aluminum chloride or trimethylsilyl iodide in methanol.
Major Products Formed
The major products formed from these reactions include the deprotected amino acid or peptide, along with by-products like tert-butyl cation or carbonate ions .
Aplicaciones Científicas De Investigación
N-(tert-Butoxycarbonyl)glycyl-D-alanyl-L-proline has several scientific research applications:
Peptide Synthesis: Used as a building block in the synthesis of complex peptides and proteins.
Biological Studies: Employed in the study of enzyme-substrate interactions and protein folding mechanisms.
Medicinal Chemistry: Utilized in the development of peptide-based drugs and therapeutic agents.
Industrial Applications: Applied in the production of peptide-based materials and bioconjugates.
Mecanismo De Acción
The mechanism of action of N-(tert-Butoxycarbonyl)glycyl-D-alanyl-L-proline primarily involves the protection and deprotection of amino groups. The Boc group stabilizes the amino functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further coupling reactions to form peptide bonds .
Comparación Con Compuestos Similares
Similar Compounds
- N-(tert-Butoxycarbonyl)-L-proline
- N-(tert-Butoxycarbonyl)-L-cysteine methyl ester
- N-(tert-Butoxycarbonyl)-L-leucine methyl ester
Uniqueness
N-(tert-Butoxycarbonyl)glycyl-D-alanyl-L-proline is unique due to its specific sequence of amino acids and the presence of both D- and L-forms. This configuration provides distinct properties in terms of stability, reactivity, and biological activity compared to other Boc-protected amino acids .
Propiedades
Número CAS |
66211-28-7 |
|---|---|
Fórmula molecular |
C15H25N3O6 |
Peso molecular |
343.38 g/mol |
Nombre IUPAC |
(2S)-1-[(2R)-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C15H25N3O6/c1-9(12(20)18-7-5-6-10(18)13(21)22)17-11(19)8-16-14(23)24-15(2,3)4/h9-10H,5-8H2,1-4H3,(H,16,23)(H,17,19)(H,21,22)/t9-,10+/m1/s1 |
Clave InChI |
CUJZLHHHHWKOFI-ZJUUUORDSA-N |
SMILES isomérico |
C[C@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)CNC(=O)OC(C)(C)C |
SMILES canónico |
CC(C(=O)N1CCCC1C(=O)O)NC(=O)CNC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


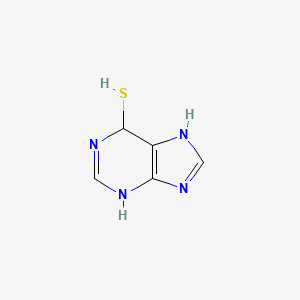
![{[Bromo(diphenyl)silyl]methanetriyl}tris(trimethylsilane)](/img/structure/B14466472.png)
